molecular formula C5H8NO4P B3356755 [Amino(furan-2-yl)methyl]phosphonic acid CAS No. 68662-98-6

[Amino(furan-2-yl)methyl]phosphonic acid

Cat. No.: B3356755
CAS No.: 68662-98-6
M. Wt: 177.1 g/mol
InChI Key: AMJUOJFMVXAEDD-UHFFFAOYSA-N
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Description

[Amino(furan-2-yl)methyl]phosphonic acid is a chemical compound with the molecular formula C5H8NO4P. It contains a furan ring, an amino group, and a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino(furan-2-yl)methyl]phosphonic acid typically involves the reaction of furan derivatives with phosphonic acid precursors. One common method is the reaction of furan-2-carbaldehyde with aminomethylphosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

[Amino(furan-2-yl)methyl]phosphonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-yl phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

[Amino(furan-2-yl)methyl]phosphonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [Amino(furan-2-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [Amino(furan-2-yl)methyl]phosphonic acid include other amino-phosphonic acids and furan derivatives. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a furan ring, an amino group, and a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[amino(furan-2-yl)methyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8NO4P/c6-5(11(7,8)9)4-2-1-3-10-4/h1-3,5H,6H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJUOJFMVXAEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563057
Record name [Amino(furan-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68662-98-6
Record name [Amino(furan-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Amino(furan-2-yl)methyl]phosphonic acid
Reactant of Route 2
[Amino(furan-2-yl)methyl]phosphonic acid
Reactant of Route 3
[Amino(furan-2-yl)methyl]phosphonic acid
Reactant of Route 4
[Amino(furan-2-yl)methyl]phosphonic acid
Reactant of Route 5
[Amino(furan-2-yl)methyl]phosphonic acid
Reactant of Route 6
[Amino(furan-2-yl)methyl]phosphonic acid

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